

Unveiling the Molecular Architecture of Ageladine A: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageladine A is a marine alkaloid first isolated from the sponge Agelas nakamurai.[1][2] It belongs to the bromopyrrole alkaloid family and has garnered significant attention within the scientific community due to its potent biological activities, including matrix metalloproteinase (MMP) inhibition and antiangiogenic effects.[2][3] The unique chemical structure of **Ageladine A**, a 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine, underpins its therapeutic potential and makes it a compelling target for synthetic chemists and drug developers.[2][4] This in-depth technical guide provides a comprehensive overview of the structure elucidation of **Ageladine A**, presenting its detailed spectroscopic data and the experimental protocols employed in its characterization.

Structure Elucidation

The definitive structure of **Ageladine A** was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectrometric methods. The initial report by Fusetani and coworkers in 2003 laid the foundation for our understanding of this molecule.

Spectroscopic Data



The following tables summarize the key spectroscopic data for **Ageladine A**, providing a quantitative basis for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for **Ageladine A** (500 MHz, DMSO-d₆)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	8.05	d	5.5
H-7	7.20	d	5.5
H-3'	6.95	S	
NH ₂	6.50	br s	
NH-1'	12.0	br s	_
NH-1/3	11.5	br s	-

Table 2: ¹³C NMR Spectroscopic Data for **Ageladine A** (125 MHz, DMSO-d₆)

Position	Chemical Shift (δ, ppm)
C-2	151.0
C-4	141.0
C-6	120.5
C-7	108.0
C-7a	145.0
C-2'	125.0
C-3'	111.0
C-4'	97.0
C-5'	104.0
C-5a	128.0



Table 3: HMBC Correlations for Ageladine A

Proton	Correlated Carbons
Η-6 (δ 8.05)	C-4, C-7a
Η-7 (δ 7.20)	C-5a
Η-3' (δ 6.95)	C-2', C-4', C-5'

Table 4: Other Spectroscopic Data for Ageladine A

Technique	Result
FABMS (Fast Atom Bombardment Mass Spectrometry)	m/z 358, 360, 362 (M+H)+ in a 1:2:1 ratio, consistent with the presence of two bromine atoms.
UV (Methanol)	λ _{max} 280 nm (ε 12000), 330 nm (ε 8000)
IR (KBr)	ν _{max} 3400-3100, 1640, 1580 cm ⁻¹

Experimental Protocols

The isolation and purification of **Ageladine A** from its natural source, the marine sponge Agelas nakamurai, is a critical first step in its study. The following is a detailed methodology based on the original work.

Isolation of Ageladine A

- Extraction: The freeze-dried sponge material is extracted exhaustively with methanol (MeOH). The resulting extract is then concentrated under reduced pressure.
- Solvent Partitioning: The concentrated MeOH extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The aqueous layer, containing the more polar compounds including Ageladine A, is retained.
- Column Chromatography: The aqueous extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH).

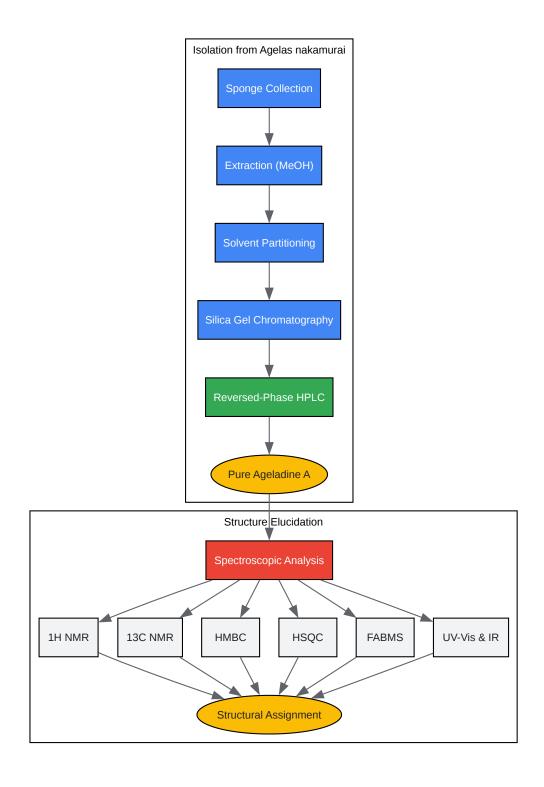


 Further Purification: Fractions containing Ageladine A, identified by thin-layer chromatography (TLC) and bioassay (e.g., MMP inhibition assay), are pooled and further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) using a gradient of acetonitrile (MeCN) in water with 0.1% trifluoroacetic acid (TFA) to yield pure Ageladine A.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes and relationships in the study of **Ageladine A**.





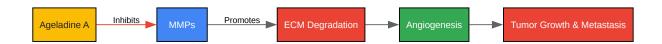
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Caption: Experimental workflow for the isolation and structure elucidation of Ageladine A.

Signaling Pathways



While the precise signaling pathways through which **Ageladine A** exerts its antiangiogenic effects are still under investigation, its inhibition of matrix metalloproteinases is a key mechanism. MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, a process essential for tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, **Ageladine A** can disrupt these pathological processes.



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Caption: Simplified signaling pathway illustrating the inhibitory effect of **Ageladine A** on MMPs.

Conclusion

The structural elucidation of **Ageladine A** has been a pivotal achievement in marine natural product chemistry. The detailed spectroscopic data and established experimental protocols provide a solid foundation for further research into its synthesis, derivatization, and therapeutic applications. For researchers and professionals in drug development, **Ageladine A** represents a promising lead compound with a unique mechanism of action, warranting continued investigation to unlock its full clinical potential.

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